molecular formula C4H3ClN2O B122133 4-Chloro-3-formylpyrazole CAS No. 623570-54-7

4-Chloro-3-formylpyrazole

Cat. No.: B122133
CAS No.: 623570-54-7
M. Wt: 130.53 g/mol
InChI Key: JCXMSYLXHJLALJ-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H3ClN2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

4-Chloro-1h-pyrazole-3-carbaldehyde, also known as 5-chloropyrazole-4-carboxaldehyde, is a key intermediate in the synthesis of a variety of heterocyclic systems . These compounds are valuable moieties of bioactive compounds showing antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .

Mode of Action

The mode of action of 4-Chloro-1h-pyrazole-3-carbaldehyde is primarily through its interaction with its targets. It is used as an intermediate in the synthesis of various heterocyclic compounds . The most versatile and economical method involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-1h-pyrazole-3-carbaldehyde are primarily those involved in the synthesis of heterocyclic compounds. These compounds are important intermediates for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.64 cm/s .

Result of Action

The result of the action of 4-Chloro-1h-pyrazole-3-carbaldehyde is the synthesis of a variety of heterocyclic compounds. These compounds have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .

Action Environment

The action environment of 4-Chloro-1h-pyrazole-3-carbaldehyde can influence its action, efficacy, and stability. For example, in a study of mild steel corrosion in an aggressive acidic environment, the protection efficiency of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods

In an industrial setting, the synthesis of 4-chloro-1H-pyrazole-3-carbaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds[][3].

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties[][3].

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases[][3].

    Industry: It is used in the production of agrochemicals and materials with specific properties[][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXMSYLXHJLALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375487
Record name 4-chloro-1h-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623570-54-7
Record name 4-chloro-1h-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-formylpyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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